1-Fluoro-2,4-dinitrophenyl-5-alanine
Description
Historical Context and Evolution of Dinitrophenyl Chemistry in Academic Research
The journey of dinitrophenyl chemistry is a compelling narrative of scientific discovery, beginning with early applications in protein sequencing and evolving to the sophisticated chiral separations of today.
The genesis of dinitrophenylation in biochemical analysis is largely credited to Frederick Sanger's pioneering work in the 1940s. wikipedia.org He utilized 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), now famously known as Sanger's reagent, for the N-terminal sequencing of proteins, most notably insulin. wikipedia.org The reaction involves the nucleophilic substitution of the fluorine atom by the free amino group of the N-terminal amino acid of a polypeptide chain. This forms a stable dinitrophenyl (DNP) derivative, which can withstand acid hydrolysis of the peptide bonds. wikipedia.org Subsequent chromatographic identification of the DNP-amino acid reveals the identity of the N-terminal residue. wikipedia.org This groundbreaking method provided the first-ever means to determine the amino acid sequence of a protein and was a cornerstone in the establishment of molecular biology.
While Sanger's reagent was revolutionary for protein sequencing, it could not distinguish between enantiomers (D- and L-forms) of amino acids. The need for a reagent that could resolve chiral molecules led to the development of chiral derivatizing agents (CDAs). In 1984, Paul Marfey introduced 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), which came to be known as Marfey's reagent. springernature.com This compound is synthesized by the reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) with L-alanine amide. proquest.com
Marfey's reagent retains the reactive fluoride (B91410) of Sanger's reagent but incorporates a chiral center (the L-alanine amide moiety). akjournals.com When L-FDAA reacts with a racemic mixture of amino acids, it forms a pair of diastereomers (L-FDAA-L-amino acid and L-FDAA-D-amino acid). These diastereomers, unlike enantiomers, have different physical properties and can be separated by standard achiral chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC). springernature.com The development of Marfey's reagent was a significant milestone, providing a simple and reliable method for the determination of the enantiomeric composition of amino acids. proquest.com
The primary distinction between Marfey's reagent and Sanger's reagent lies in the chirality of the former. This fundamental difference dictates their respective applications in chemical research.
| Feature | Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene) | Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) |
| Chirality | Achiral | Chiral (contains an L-alanine amide moiety) |
| Primary Application | N-terminal amino acid sequencing of proteins and peptides. wikipedia.org | Determination of the enantiomeric composition of amino acids and other primary amines. proquest.comnih.gov |
| Reaction Products with Racemic Amino Acids | Forms a single DNP-derivative for each amino acid, regardless of its stereochemistry. | Forms a pair of diastereomers for each racemic amino acid (e.g., L-FDAA-L-amino acid and L-FDAA-D-amino acid). springernature.com |
| Separation of Products | DNP-amino acids are separated based on the properties of the amino acid side chain. | Diastereomers are separated based on their different physical properties using achiral chromatography. fishersci.com |
| Information Provided | Identifies the N-terminal amino acid of a polypeptide. wikipedia.org | Determines the ratio of D- and L-enantiomers of an amino acid. nih.gov |
The introduction of the chiral center in Marfey's reagent provides a distinct advantage for stereochemical analysis. The resulting diastereomers typically exhibit a predictable elution order in RP-HPLC, with the L-L diastereomer eluting before the L-D diastereomer. fishersci.com This predictable behavior simplifies the assignment of absolute configuration. Furthermore, variants of Marfey's reagent have been synthesized by replacing the L-alanine amide with other amino acid amides to optimize the separation of specific amino acids. akjournals.com
Academic Significance and Research Scope of 1-Fluoro-2,4-dinitrophenyl-5-alanine
The introduction of this compound has had a far-reaching impact on various scientific disciplines, solidifying its position as an indispensable tool in academic research.
The ability to determine the enantiomeric purity of amino acids is crucial in many areas of research. For instance, the presence of D-amino acids in biological systems, once thought to be an anomaly, is now recognized as having significant physiological roles. nih.gov Marfey's reagent has been instrumental in the detection and quantification of these D-amino acids in various biological samples. nih.govresearchgate.net
The method's reliability and simplicity have made it a standard technique for:
Confirming the stereochemistry of natural products: Many bioactive peptides and other natural products contain non-proteinogenic or D-amino acids, and determining their absolute configuration is essential for understanding their structure-activity relationships. researchgate.net
Monitoring racemization in peptide synthesis: The synthesis of peptides can sometimes lead to the racemization of amino acid residues, which can affect the biological activity of the final product. Marfey's reagent is used to assess the extent of racemization during synthesis. springernature.com
Studying enzyme stereospecificity: Enzymes are highly stereospecific, and Marfey's reagent can be used to analyze the enantiomeric composition of the products of enzymatic reactions. springernature.com
The following table presents typical retention time differences for diastereomeric pairs of amino acids derivatized with L-FDAA, illustrating the effective separation achieved with this reagent.
| Amino Acid | Retention Time of L-FDAA-L-Amino Acid (min) | Retention Time of L-FDAA-D-Amino Acid (min) | Elution Order |
| Alanine (B10760859) | 25.4 | 30.1 | L then D |
| Valine | 35.2 | 42.5 | L then D |
| Leucine | 41.8 | 50.3 | L then D |
| Phenylalanine | 43.5 | 52.8 | L then D |
| Aspartic Acid | 18.9 | 22.4 | L then D |
| Glutamic Acid | 20.1 | 24.0 | L then D |
Note: Retention times are illustrative and can vary depending on the specific HPLC conditions (column, mobile phase, gradient, etc.). The consistent elution order of L before D is a key feature of the method.
Beyond its direct application in chiral analysis, this compound has played a significant role in the development of new analytical methodologies. The principles of Marfey's method have been adapted and extended to create more advanced analytical techniques. researchgate.net
For example, the "advanced Marfey's method" utilizes a leucinamide variant of the reagent (FDLA) and couples the HPLC separation with mass spectrometry (LC-MS). acs.org This allows for the simultaneous determination of the stereochemistry and the mass of the amino acid, which is particularly useful for identifying unknown or modified amino acids in complex mixtures. acs.org The development of such methods highlights the versatility of the dinitrophenyl scaffold in creating powerful analytical tools.
The application of Marfey's reagent and its analogs continues to expand, finding utility in diverse areas such as metabolomics, food science, and environmental analysis, where the determination of chiral compounds is of growing importance. semanticscholar.org
Contributions to Mechanistic Understanding of Molecular Interactions
The ability to determine the precise stereochemistry of amino acids using reagents like 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) is fundamental to unraveling the mechanistic details of molecular interactions. The three-dimensional structure of a peptide or protein, which is dictated by the specific sequence and chirality of its amino acids, governs its binding affinity and specificity for receptors, enzymes, and other binding partners. By enabling the accurate characterization of these chiral centers, dinitrophenyl reagents provide a critical tool for understanding how molecules recognize and interact with one another at a mechanistic level.
A key area where this has been impactful is in the study of natural products and peptide-based drugs. The biological activity of many peptides is exquisitely sensitive to the presence of D-amino acids, which are less common than their L-counterparts. The incorporation of a D-amino acid can confer resistance to enzymatic degradation or induce a specific conformation required for high-affinity binding to a biological target. Marfey's reagent has been extensively used to identify the presence and position of these D-amino acids in novel peptides. nih.gov This information is crucial for building accurate three-dimensional models of the peptide, which can then be used in molecular docking studies to understand how it fits into the binding pocket of its receptor. By knowing the precise stereochemical configuration, researchers can rationalize the observed binding affinities and design more potent and selective analogs.
Furthermore, the quantitative nature of the analysis with Marfey's reagent allows for the study of racemization in peptide synthesis. nih.gov Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can be a significant side reaction during the chemical synthesis of peptides. The presence of even small amounts of the wrong stereoisomer can have a dramatic effect on the biological activity and safety of a synthetic peptide. By accurately quantifying the extent of racemization, chemists can optimize reaction conditions to maintain the stereochemical integrity of the desired product. This is essential for producing pure, active peptides for research and therapeutic applications, and for ensuring that any observed biological activity is attributable to the correct stereoisomer, thus preserving the integrity of mechanistic studies.
The application of these reagents also extends to enzyme kinetics and inhibitor design. The stereospecificity of enzymes is a fundamental principle of biochemistry. An enzyme may bind to one enantiomer of a substrate or inhibitor with high affinity while showing little to no affinity for the other. By synthesizing and characterizing both enantiomers of a potential inhibitor and confirming their stereochemical purity with a chiral derivatizing agent, researchers can probe the stereochemical requirements of an enzyme's active site. This information is invaluable for understanding the enzyme's mechanism of action and for the rational design of potent and specific inhibitors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
346-48-5 |
|---|---|
Molecular Formula |
C9H8FN3O6 |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)propanoic acid |
InChI |
InChI=1S/C9H8FN3O6/c1-4(9(14)15)11-6-2-5(10)7(12(16)17)3-8(6)13(18)19/h2-4,11H,1H3,(H,14,15)/t4-/m0/s1 |
InChI Key |
WLZJKCUZPMEFKC-BYPYZUCNSA-N |
SMILES |
CC(C(=O)O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Canonical SMILES |
CC(C(=O)O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Other CAS No. |
346-48-5 |
Synonyms |
1-fluoro-2,4-dinitrophenyl-5-alanine FDNPA |
Origin of Product |
United States |
Synthetic Methodologies for 1 Fluoro 2,4 Dinitrophenyl 5 Alanine and Its Analogs
Synthesis of the Core 1-Fluoro-2,4-dinitrophenyl Moiety
Precursor Compounds and Initial Reaction Pathways
The primary precursor for the synthesis of DFDNB is typically a difluorobenzene isomer. The synthesis involves an electrophilic aromatic substitution reaction, specifically nitration. A common pathway for analogous compounds, such as 1,5-dichloro-2,4-dinitrobenzene, starts with m-dichlorobenzene. orgsyn.org This is treated with a potent nitrating agent, which is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comyoutube.com
Reaction Scheme for DFDNB Synthesis
1,3-Difluorobenzene + 2 HNO₃ (in H₂SO₄) → 1,5-Difluoro-2,4-dinitrobenzene (B51812) + 2 H₂O
Similarly, the related Sanger's Reagent (1-fluoro-2,4-dinitrobenzene, FDNB) is synthesized from 1-chloro-2,4-dinitrobenzene (B32670) by reaction with potassium fluoride (B91410) (KF) in a solvent like nitrobenzene, showcasing an alternative pathway involving nucleophilic substitution to introduce the fluorine atom. wikipedia.org
Regioselectivity Considerations in Nitration and Fluorination Steps
The regiochemical outcome of the nitration reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 1,3-difluorobenzene, the fluorine atoms are activating groups and are ortho, para-directors for electrophilic aromatic substitution. acs.orglibretexts.org This is due to the ability of their lone pairs of electrons to stabilize the positively charged intermediate (the arenium ion or sigma complex) through resonance. libretexts.org
The first nitro group will be directed to the C4 position, which is para to one fluorine and ortho to the other. This position is sterically accessible and electronically activated.
The introduction of the first strongly electron-withdrawing nitro group deactivates the ring, making the second nitration more difficult. However, the directing influence of the two fluorine atoms still controls the position of the second nitro group.
The second nitro group is directed to the C2 position, which is ortho to both fluorine atoms.
The presence of strongly electron-withdrawing groups, like the nitro groups, on the benzene (B151609) ring is crucial for the subsequent step in the synthesis of Marfey's reagent, as they activate the ring for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com
Attachment of the Alanine (B10760859) Amide Auxiliary
The final step in creating 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is the conjugation of L-alanine amide to the DFDNB core. This reaction is a cornerstone of its synthesis and relies on the principles of nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions for Conjugation
The attachment of the L-alanine amide is achieved through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgchemistrysteps.comakjournals.com In this reaction, the aromatic ring, which is made highly electron-deficient by the two nitro groups, is attacked by a nucleophile. masterorganicchemistry.comyoutube.com The amino group of L-alanine amide acts as the nucleophile, attacking the carbon atom bonded to one of the fluorine atoms. akjournals.com
This attack is favored at the C1 or C5 position because the negative charge of the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized and stabilized by the adjacent ortho and para nitro groups through resonance. wikipedia.orglibretexts.org Following the nucleophilic addition, a fluoride ion is eliminated, restoring the aromaticity of the ring and resulting in the final product. chemistrysteps.com The fluorine atom is an excellent leaving group in this specific context because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity that polarizes the C-F bond. masterorganicchemistry.com
The reaction proceeds as follows:
Reaction Scheme for FDAA Synthesis
1,5-Difluoro-2,4-dinitrobenzene + L-Alanine Amide → 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide + HF
Optimization of Reaction Conditions for Yield and Purity
Optimizing the reaction conditions is essential for achieving high yield and purity of the final reagent. Several factors, including the base, solvent, temperature, and reaction time, are carefully controlled.
A mild base is required to deprotonate the amino group of the alanine amide, increasing its nucleophilicity, and to neutralize the hydrogen fluoride (HF) produced during the reaction. Common bases include sodium bicarbonate (NaHCO₃) or organic bases like triethylamine (B128534) (TEA). nih.govacs.org The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile (B52724) (ACN), which can dissolve both the polar and non-polar reactants. nih.govacs.orgpeptide.com
Studies have shown that incubating the reaction mixture at a moderately elevated temperature, typically between 37°C and 40°C, for a specific duration (e.g., 1 to 24 hours) can drive the reaction to completion. nih.govacs.orgnih.gov The reaction is often monitored to ensure that the starting materials are consumed, and upon completion, it is quenched by adding an acid, such as hydrochloric acid (HCl), to neutralize the excess base and stop the reaction. nih.govacs.org
Table 1: Optimized Reaction Conditions for the Synthesis of FDAA.
Isolation and Purification Techniques for Research-Grade Reagent
After the synthesis, the crude product contains the desired 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, unreacted starting materials, salts, and by-products. Achieving the high purity required for a research-grade reagent necessitates effective isolation and purification methods.
A common initial step involves precipitating the product from the reaction mixture. For instance, after cooling, the product may be collected by filtration and then washed with solvents like boiling water and boiling ethanol (B145695) to remove impurities. orgsyn.org
For higher purity, chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating the product from closely related impurities. researchgate.net The crude mixture is injected into an HPLC system equipped with a C18 column, and a gradient of solvents, such as acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or a buffer like sodium acetate, is used to elute the components at different times. acs.orgresearchgate.net
An alternative and often simpler method for desalting and purification is the use of solid-phase extraction (SPE) cartridges, such as those packed with C18-silica. nih.gov The reaction mixture is passed through the cartridge, which retains the desired product while allowing salts and more polar impurities to be washed away. The purified product is then eluted with a stronger organic solvent. The final product is often a yellow solid, which can be dried and stored for future use. fishersci.com
Synthesis of Chiral Variants and Related Derivatives
The synthesis of analogs of FDAA is primarily driven by the need to improve the resolution of diastereomeric derivatives, especially for non-proteinogenic or challenging amino acids that are difficult to separate using the standard reagent. escholarship.org By modifying the chiral auxiliary—the amino acid amide portion of the molecule—researchers can fine-tune the physicochemical properties of the resulting diastereomers, leading to better separation and detection. escholarship.orgnih.gov
A primary strategy for creating new FDAA analogs involves replacing the L-alanine amide with other chiral amino acid amides or amines. researchgate.netnih.gov This is typically achieved by reacting 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with the desired chiral auxiliary. The amino group of the auxiliary displaces one of the fluorine atoms on the DFDNB ring to form the new chiral derivatizing agent. nih.gov
Several amino acid amides have been successfully incorporated to create variants of Marfey's reagent, each with unique characteristics. For example, L-valine amide and L-leucine amide have been used to synthesize L-FDVA and L-FDLA, respectively. researchgate.net Other research has utilized a range of amino acid amides, including L-Alanine amide, L-Valine amide, L-Leucine amide, and D-Phenylglycine amide, to create a suite of new derivatizing agents. nih.gov
A notable advancement involves the incorporation of more complex moieties, such as L-tryptophanamide, to create L-5-fluoro-2,4-dinitrophenyl-Nα-L-tryptophanamide (L-FDTA). escholarship.org This was accomplished using a variation of the original Marfey's protocol. escholarship.org Similarly, a chiral amine, (S)-1-(Naphthalen-2′-yl)ethanamine, has been used to synthesize another novel CDA. escholarship.org
| Chiral Auxiliary Incorporated | Resulting Reagent Abbreviation | Reference |
|---|---|---|
| L-Alanine amide | L-FDAA (Marfey's Reagent) | researchgate.net |
| L-Valine amide | L-FDVA | researchgate.net |
| L-Leucine amide | L-FDLA | researchgate.net |
| D-Phenylglycine amide | D-FDPA | nih.gov |
| L-Tryptophanamide | L-FDTA | escholarship.org |
| (S)-1-(Naphthalen-2′-yl)ethanamine | (S)-FDNE | escholarship.org |
Stereochemical control is the guiding principle in the synthesis and application of these derivatives. The synthesis of the chiral derivatizing agent itself must begin with an enantiomerically pure chiral auxiliary (e.g., L-alanine amide or L-valine amide). nih.gov This initial stereochemistry is crucial as it is transferred to the analyte during the derivatization process.
When the chiral reagent reacts with a racemic or enantiomeric mixture of an amino acid, it forms a pair of stable diastereomers. researchgate.net Because diastereomers have different physical properties, they can be separated by reverse-phase HPLC. sigmaaldrich.com The stereochemistry of the chiral auxiliary within the reagent directly influences the chromatographic behavior and retention times of the resulting D- and L-amino acid diastereomers. The objective is to maximize the difference in retention times (ΔtR) to achieve baseline separation, which allows for accurate quantification of each enantiomer. escholarship.org The elution order of the L- and D-amino acid derivatives is a consistent feature for a given chiral reagent, providing a reliable method for assigning the absolute configuration of the unknown amino acid. researchgate.net
Advanced synthetic strategies focus on creating derivatives with "enhanced properties," which in this context refers to improved HPLC performance, such as superior resolution of diastereomers, especially for complex mixtures or challenging amino acids. escholarship.org
One successful advanced strategy is the rational design of the chiral auxiliary to introduce secondary chemical interactions that can influence chromatographic separation. escholarship.org The synthesis of L-FDTA, which incorporates L-tryptophanamide, is a prime example. The indole (B1671886) ring of the tryptophan moiety in the L-FDTA derivative was found to participate in π-cation interactions with ammonium (B1175870) ions present in the HPLC mobile phase. escholarship.org This specific interaction significantly altered the differential retention times for several key amino acid derivatives, leading to dramatically improved resolution compared to the standard Marfey's reagent. escholarship.org This demonstrates a sophisticated approach where the synthetic design directly targets the mechanism of separation to enhance performance.
Reaction Mechanisms and Chemical Reactivity of 1 Fluoro 2,4 Dinitrophenyl 5 Alanine
Principles of Nucleophilic Aromatic Substitution (SNAr) with Amine Substrates
The reaction between 1-Fluoro-2,4-dinitrophenyl-5-alanine and an amine-containing substrate, like an amino acid, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. pressbooks.pubucla.edu This pathway is distinct from SN1 and SN2 reactions common to alkyl halides. Aryl halides are generally inert to classical substitution reactions due to the steric hindrance of the aromatic ring, which prevents backside attack (required for SN2), and the instability of the resulting aryl cation (which prevents SN1). pressbooks.pub However, the presence of strong electron-withdrawing groups on the aromatic ring enables the SNAr pathway. vaia.com
The SNAr mechanism is a two-step process:
Addition: The nucleophile (the amino group) attacks the electrophilic carbon atom of the aromatic ring that is bonded to the fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov
Elimination: The leaving group (fluoride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and resulting in the final substituted product. pressbooks.pub
The feasibility of the SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group (fluorine). pressbooks.pubvaia.com In this compound, the two nitro groups (–NO₂) fulfill this role perfectly.
These groups activate the aromatic ring toward nucleophilic attack in two significant ways:
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro groups pulls electron density away from the aromatic ring, making the carbon atom attached to the fluorine more electrophilic and thus more susceptible to attack by a nucleophile.
Resonance Effect: The nitro groups provide substantial stabilization for the negatively charged Meisenheimer complex formed during the reaction. The negative charge can be delocalized through resonance onto the oxygen atoms of the ortho and para nitro groups. pressbooks.pub This delocalization spreads the charge over a larger area, significantly lowering the activation energy of the intermediate and facilitating its formation.
Without these activating nitro groups, nucleophilic aromatic substitution would not readily occur under typical conditions. nih.gov
In the derivatization of an amino acid, the unprotonated α-amino group acts as the nucleophile. It attacks the carbon atom at position 1 of the dinitrophenyl ring, leading to the displacement of the fluorine atom. ucla.eduvaia.com
The mechanism proceeds as follows:
The nucleophilic nitrogen of the amino acid attacks the C-1 carbon of the phenyl ring, breaking the π-bond and forming a new carbon-nitrogen bond. This results in the formation of the tetrahedral Meisenheimer intermediate.
The negative charge of this intermediate is delocalized across the aromatic system and into the nitro groups, creating a relatively stable species. pressbooks.pub
The aromatic system is regenerated by the elimination of the fluoride (B91410) ion, which is a good leaving group in this context. This step is typically rapid and irreversible, driving the reaction to completion.
This reaction forms a stable dinitrophenyl-amino acid (DNP-amino acid) derivative, which can then be analyzed. wikipedia.org
Kinetic and Thermodynamic Aspects of Derivatization
The rate and efficiency of the derivatization reaction are influenced by several factors, including pH, solvent, and the structure of the amino acid substrate itself.
The pH of the reaction medium is a critical parameter. The primary nucleophile is the neutral, unprotonated amino group (–NH₂) of the amino acid, not its protonated form (–NH₃⁺). Therefore, the reaction rate is highly dependent on the pKa of the amino group and the pH of the solution. nih.gov
Reactions are typically carried out under mild alkaline conditions, often around pH 9.0, to ensure a sufficient concentration of the nucleophilic unprotonated amine. vanderbilt.edu At acidic or neutral pH, the amino group is predominantly protonated, rendering it non-nucleophilic and drastically slowing or preventing the reaction. However, excessively high pH can promote side reactions. Studies have shown that labeling can be performed at different pH values, such as 6.5 and 9.2, with the environment influencing specificity. For instance, at a lower pH of 6.5, the reaction can show enhanced specificity for amino groups located in more hydrophobic environments. nih.govnih.gov
The choice of solvent is also important. The reagent is soluble in organic solvents like ethanol (B145695), chloroform, and benzene (B151609). gbiosciences.com The derivatization is often performed in a mixed aqueous-organic solvent system to ensure all reactants remain in solution.
| Factor | Condition | Effect on Reaction Rate | Rationale |
| pH | Low pH (< 7) | Very Slow / No Reaction | The amino group is protonated (R-NH₃⁺), which is not nucleophilic. nih.gov |
| pH | Optimal pH (~8.5-9.5) | Fast | A significant fraction of the amino group is deprotonated (R-NH₂) and acts as a strong nucleophile. vanderbilt.edu |
| pH | High pH (> 10) | Fast, but risk of side reactions | While the amine is fully deprotonated, other groups (e.g., hydroxyl) can also become deprotonated and react. |
| Solvent | Aqueous Buffer | Moderate | Ensures solubility of amino acids but may require a co-solvent for the reagent. |
| Solvent | Mixed Aqueous/Organic | Optimal | Ensures solubility of both the polar amino acid and the less polar derivatizing reagent. |
The intrinsic properties of the reacting amino acid also affect the kinetics of the derivatization.
Electronic Factors: The primary electronic factor is the nucleophilicity of the reacting amino group. The α-amino groups of most amino acids have similar pKa values and therefore similar nucleophilicity under the same pH conditions.
Steric Factors: Steric hindrance around the nucleophilic amino group can significantly decrease the reaction rate. The α-amino group of most amino acids is relatively unhindered and reacts readily. However, for N-terminal amino acids in a folded peptide or protein, the accessibility of the amino group can be limited by the surrounding protein structure, potentially slowing the reaction. Secondary amines, such as in proline, are less nucleophilic and react more slowly than primary amines.
Side Reactions and Product Formation in Derivatization Processes
While the primary reaction site is the N-terminal α-amino group of a peptide or the α-amino group of a free amino acid, other nucleophilic side chains present in proteins can also react with this compound, leading to side products. gbiosciences.com The extent of these side reactions is highly dependent on the pH.
The most common side reactions involve the following amino acid residues:
Lysine (B10760008): The ε-amino group of the lysine side chain is nucleophilic and reacts to form an ε-DNP derivative.
Tyrosine: At alkaline pH, the phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is a potent nucleophile and can react to form a DNP-ether.
Cysteine: The sulfhydryl group is highly nucleophilic and readily reacts to form a DNP-thioether.
Histidine: The imidazole (B134444) ring of the histidine side chain can also be modified, particularly at a pH above its pKa.
These side reactions are important considerations in protein sequencing, as they can complicate the analysis of the N-terminal residue. gbiosciences.com
| Amino Acid Residue | Nucleophilic Group | Potential Side Product | Conditions Favoring Reaction |
| Lysine | ε-amino (–NH₂) | ε-DNP-lysine derivative | Alkaline pH |
| Tyrosine | Phenolic hydroxyl (–OH) | O-DNP-tyrosine ether | Alkaline pH (> 10) |
| Cysteine | Sulfhydryl (–SH) | S-DNP-cysteine thioether | Mildly alkaline pH |
| Histidine | Imidazole ring | Im-DNP-histidine derivative | pH > pKa of imidazole |
Hydrolysis and Decomposition Pathways
While this compound amide is relatively stable, it can undergo hydrolysis, particularly under alkaline conditions. The primary pathway for its decomposition in aqueous environments involves the hydrolysis of the bond between the aromatic ring and the fluorine atom. This reaction is analogous to the hydrolysis of other activated aryl halides.
The generally accepted mechanism for the hydrolysis of activated aryl halides like FDAA is the SNAr mechanism. In the presence of a nucleophile, such as a hydroxide (B78521) ion (OH⁻), the reaction proceeds via a two-step addition-elimination process. First, the hydroxide ion attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, significantly, onto the oxygen atoms of the nitro groups. This delocalization stabilizes the intermediate, making its formation feasible. In the second step, the leaving group, in this case, the fluoride ion (F⁻), is eliminated, restoring the aromaticity of the ring and yielding 2,4-dinitrophenyl-5-alanine amide.
Under acidic conditions, the amide bond within the alanine (B10760859) moiety of the molecule can also be susceptible to hydrolysis, although this typically requires more forcing conditions, such as prolonged heating with strong acids. This would lead to the formation of 2,4-dinitrophenyl-alanine and ammonia. Dinitrophenols themselves are known to be stable in acidic solutions but can decompose under the influence of UV radiation in alkaline solutions. libretexts.org
It is also noteworthy that dinitrophenol compounds can form explosive salts with strong bases and ammonia. semanticscholar.org When heated to decomposition, they can emit toxic fumes of nitrogen dioxide. libretexts.orgsemanticscholar.org
Formation of Byproducts and Their Identification
The primary byproduct of the intended derivatization reaction of FDAA with a primary amine is the fluoride ion. However, side reactions can lead to the formation of other byproducts. In the context of its use in amino acid analysis, the most common side reaction is the hydrolysis of the reagent itself, as described in the previous section. This hydrolysis results in the formation of 2,4-dinitrophenol (B41442). researchgate.net This can be problematic in analytical applications as residual reagent can sometimes interfere with the detection of certain derivatized amino acids. researchgate.net
When FDAA is used to derivatize a complex mixture of biomolecules, such as a protein hydrolysate, other byproducts can be formed due to the reactivity of FDAA with other nucleophilic functional groups present. For instance, the reaction with water molecules present in the reaction medium can lead to the formation of 2,4-dinitrophenol as a byproduct.
In the context of peptide sequencing using the related Sanger's reagent (1-fluoro-2,4-dinitrobenzene), a limitation is that the dye can label all amine groups in a protein, including the amine groups of side chains (e.g., the ε-amino group of lysine), which can lead to multiple derivatized products and potentially ambiguous results. nih.gov A similar scenario can be expected with FDAA, where di-substituted products can form with amino acids containing more than one amino group, such as lysine and ornithine.
Interactions with Other Functional Groups in Complex Chemical Systems
The high reactivity of the electrophilic aromatic ring of this compound amide allows it to interact with a variety of nucleophilic functional groups commonly found in complex biological and chemical systems. While its primary target is the amino group, its reactivity extends to other nucleophiles, most notably thiols and hydroxyls.
Reactivity Towards Thiols and Hydroxyls in Research Contexts
The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), the core reactive moiety of FDAA, with thiol and hydroxyl groups is well-documented. Thiols, being strong nucleophiles, readily react with DNFB in a nucleophilic aromatic substitution reaction to form stable thioether derivatives. nih.gov This reactivity is exploited in various biochemical studies, including the analysis of cysteine residues in proteins. byjus.comnih.gov The reaction with the thiol group of cysteine is a known side reaction during the derivatization of amino acids with Marfey's reagent. byjus.com
The hydroxyl group, being a weaker nucleophile than the thiol or amino group, reacts less readily with FDAA. However, under specific conditions, such as increased pH, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide or phenoxide ion, which can then react with FDAA. This is particularly relevant for the phenolic hydroxyl group of tyrosine, which can be derivatized by Marfey's reagent, especially at a higher pH. The reaction of DNFB with tyrosine has been noted in studies of protein modification. nih.gov
The relative reactivity of these functional groups towards activated aryl halides generally follows the order: thiol > amine > hydroxyl. The specific reaction conditions, particularly the pH, play a crucial role in determining which functional group will preferentially react.
Specificity and Selectivity in Derivatization Reactions
The specificity and selectivity of this compound amide in derivatization reactions are critical for its utility in analytical chemistry, particularly in the chiral analysis of amino acids. The reagent exhibits high selectivity for primary amino groups under controlled pH conditions (typically around 9). At this pH, the amino group is sufficiently deprotonated to act as a potent nucleophile, while the hydroxyl group remains largely protonated and less reactive.
However, as the pH increases, the selectivity can decrease. The deprotonation of hydroxyl and thiol groups enhances their nucleophilicity, leading to potential side reactions. For instance, to promote the reaction with the hydroxyl group of tyrosine, a higher pH is employed.
In complex systems containing multiple nucleophiles, the outcome of the derivatization reaction is a balance between the intrinsic nucleophilicity of the functional groups and their concentration. The relative reactivity of different nucleophiles towards activated aryl halides is a key factor. For example, maleimides, another class of reagents used for bioconjugation, are known to be more reactive with thiols than with amines. While FDAA is primarily an amine-reactive reagent, the presence of highly reactive thiols can lead to competitive side reactions.
The steric environment of the nucleophilic group also influences the reaction rate and selectivity. Bulky substituents near the reactive site can hinder the approach of the FDAA molecule, reducing the reaction efficiency.
Advanced Analytical Methodologies Utilizing 1 Fluoro 2,4 Dinitrophenyl 5 Alanine
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of diastereomers formed by the reaction of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide with chiral amino acids. sci-hub.boxspringernature.comresearchgate.netjuniperpublishers.com Pre-column derivatization with this reagent creates diastereomeric derivatives that are readily separable by reverse-phase HPLC, making it a preferred method for determining the optical purity of amino acids and peptides. sci-hub.boxspringernature.comspringernature.com The success of this separation is highly dependent on the optimization of chromatographic parameters, including the stationary phase, mobile phase composition, and detection method.
The choice of stationary phase is critical for achieving baseline separation of the diastereomeric derivatives. springernature.com Reversed-phase columns are standard for this application, with octadecylsilane (ODS, C18) being a common choice. sci-hub.boxjuniperpublishers.comresearchgate.net These non-polar stationary phases interact differently with the formed diastereomers, allowing for their separation. springernature.com
Research has demonstrated that other stationary phases can offer advantages for specific separations. For instance, C8 columns have been effectively used, particularly in LC-MS/MS applications with neutral pH mobile phases, to resolve all 19 common D/L-amino acid pairs. researchgate.netnih.gov More recently, C3 stationary phases have been introduced to overcome limitations of C18 columns, such as the masking of certain derivatives by the residual Marfey's reagent. acs.orgnih.gov The C3 method has shown an improved ability to resolve all amino acid isomers, including those of isoleucine. acs.orgnih.gov The selection of the stationary phase is therefore a key optimization step tailored to the specific amino acid mixture being analyzed.
| Stationary Phase | Typical Use Case | Advantages | References |
|---|---|---|---|
| ODS (C18) | General purpose separation of Marfey's derivatives | Widely available, well-characterized | sci-hub.boxjuniperpublishers.comresearchgate.net |
| C8 | LC-MS/MS applications, neutral pH separations | Effective for resolving all 19 common D/L-amino acid pairs | researchgate.netnih.gov |
| C3 | Overcoming co-elution with residual reagent, resolving isoleucine isomers | Improved resolution for problematic derivatives | acs.orgnih.gov |
The mobile phase composition plays a pivotal role in the resolution of diastereomers. Typically, a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is used in a gradient elution mode. sci-hub.boxresearchgate.net The choice of buffer and its pH can significantly influence the retention times and separation factors. researchgate.net
Acidic mobile phases, often containing triethylammonium phosphate at pH 3.0 or formic acid, are frequently employed. acs.orgresearchgate.netnih.gov However, studies have shown that a neutral pH mobile phase, such as water/acetonitrile/ammonium (B1175870) acetate at pH 6.5, can provide superior resolution for all 19 D/L-amino acid pairs, which is not always achievable with acidic conditions. nih.govnih.gov Gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, is essential for separating complex mixtures of amino acid derivatives within a reasonable timeframe. acs.orgnih.gov Optimized gradients can resolve numerous diastereomeric pairs in a single chromatographic run. nih.gov
| Mobile Phase System | pH | Typical Organic Modifier | Application Notes | References |
|---|---|---|---|---|
| Triethylammonium phosphate buffer | 3.0 | Acetonitrile | Commonly used for standard separations. | acs.orgresearchgate.net |
| Formic acid in water | ~2.7 | Acetonitrile | Often used in LC-MS applications, but may not resolve all D/L pairs. | nih.govnih.gov |
| Ammonium acetate buffer | 6.5 | Acetonitrile | Demonstrated to resolve all 19 common D/L-amino acid pairs. | nih.govnih.gov |
| Sodium acetate buffer | Variable | Acetonitrile | Used for achieving excellent resolution of specific amino acid sets. | researchgate.net |
The dinitrophenyl group incorporated into the amino acid derivatives provides a strong chromophore, making UV/Vis spectrophotometry the primary detection method. springernature.comjuniperpublishers.com The derivatives exhibit a maximum absorbance (λmax) at approximately 340 nm, allowing for highly sensitive detection in the subnanomolar to picomole range. springernature.comfishersci.ca
Diode Array Detection (DAD) offers an advantage over fixed-wavelength UV detectors by collecting spectra across a range of wavelengths. acs.org This capability is useful for confirming the identity of peaks and assessing their purity, as it allows for the simultaneous monitoring of the analyte at its λmax and at other wavelengths to check for co-eluting impurities. acs.orgacs.org Both UV/Vis and DAD are robust and reliable detection methods for the quantitative analysis of amino acids derivatized with 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide. sci-hub.boxjuniperpublishers.comsemanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Characterization
While HPLC-UV provides excellent quantitative data, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced specificity and structural information. nih.govnih.gov This combination is particularly powerful for analyzing complex biological matrices and for the unambiguous identification of derivatized amino acids. nih.govacs.org
The derivatization of amino acids with 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is compatible with mass spectrometric detection, typically using electrospray ionization (ESI). nih.govnih.gov The derivatization not only facilitates chromatographic separation but also introduces a tag that can be readily ionized and detected by the mass spectrometer. acs.org
Method development has focused on optimizing mobile phases to be compatible with both HPLC separation and MS ionization. nih.govnih.gov For instance, while traditional HPLC methods might use non-volatile buffers, LC-MS methods employ volatile buffers like ammonium acetate or formic acid. nih.govnih.govnih.gov Negative mode ESI has been shown to provide good sensitivity for the detection of the derivatives, especially when using a neutral pH mobile phase. nih.govnih.gov The integration of this derivatization strategy with LC-MS has enabled the resolution and quantification of all 20 common L- and D-amino acids in complex samples. nih.govacs.org
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of the derivatized amino acids. nih.govnih.gov In an MS/MS experiment, the derivatized molecule (the precursor ion) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern provides a structural fingerprint that is unique to the specific amino acid derivative, allowing for highly selective and confident identification. nih.govnih.gov
This technique is particularly useful for distinguishing between isobaric amino acids, such as leucine and isoleucine, which have the same molecular weight. nih.gov By selecting specific precursor-to-product ion transitions in a multiple reaction monitoring (MRM) experiment, it is possible to selectively quantify each isomer even if they are not perfectly separated chromatographically. nih.gov This capability significantly enhances the power of Marfey's method, providing not just chiral information but also definitive structural confirmation of the amino acids present in a sample. nih.govnih.govnih.gov
Quantification Strategies in LC-MS/MS-Based Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the sensitive and selective quantification of amino acid enantiomers derivatized with 1-Fluoro-2,4-dinitrophenyl-5-alanine, also known as Marfey's reagent. nih.gov This approach offers significant advantages in complex biological matrices where high selectivity is paramount. researchgate.netmdpi.com The quantification strategies typically involve the use of internal standards and the careful optimization of both chromatographic separation and mass spectrometric detection parameters.
A common strategy involves the preparation of a calibration curve using a series of standard solutions containing known concentrations of the amino acid enantiomers of interest. These standards are derivatized with this compound under the same conditions as the unknown samples. nih.gov An internal standard, often a stable isotope-labeled version of the analyte (e.g., 13C3-D-Ala), is added to both the standards and the samples at a fixed concentration. nih.gov This internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a linear regression curve. nih.gov This curve is subsequently used to determine the concentration of the analyte in the unknown samples.
Method validation is a critical aspect of ensuring the reliability of quantification. Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), matrix effect, and stability. nih.gov Linearity is assessed by the correlation coefficient (R²) of the calibration curve, with values greater than 0.98 being generally acceptable. mdpi.com The sensitivity of the method is determined by the lowest concentration of the analyte that can be reliably detected and quantified. For instance, some optimized methods can achieve LODs at or below 100 nM for most analytes. nih.gov
The choice of ionization mode, either positive or negative electrospray ionization (ESI), can significantly impact sensitivity and selectivity. nih.gov For example, a method using a neutral pH mobile phase with negative mode detection has been shown to be effective. nih.gov Multiple Reaction Monitoring (MRM) is the most frequently employed scan mode in tandem mass spectrometry for quantification. nih.gov In MRM, specific precursor-to-product ion transitions are monitored for each analyte and internal standard, which greatly enhances the selectivity and signal-to-noise ratio. nih.govnih.gov For each derivatized amino acid, typically one to three of the most intense fragment ions are selected for the final MS/MS method. nih.gov
Table 1: Key Parameters in LC-MS/MS Quantification of Amino Acids Derivatized with this compound
| Parameter | Description | Typical Values/Considerations |
| Internal Standard | A compound added in a constant amount to samples, calibration standards, and blanks. | Stable isotope-labeled amino acids (e.g., 13C3-D-Ala) are preferred. |
| Calibration Curve | A plot of the analyte response versus the concentration of the analyte. | Generated using a series of dilutions of derivatized amino acid standards. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² values > 0.98 are generally considered acceptable. mdpi.com |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Can be at or below 100 nM for many amino acids. nih.gov |
| Ionization Mode | The method by which the analyte is ionized prior to mass analysis. | Electrospray ionization (ESI) in either positive or negative mode is common. nih.gov |
| Scan Mode | The type of mass spectrometric scan used for data acquisition. | Multiple Reaction Monitoring (MRM) is highly selective and sensitive. nih.gov |
Other Chromatographic and Spectroscopic Techniques
While LC-MS/MS is a powerful tool, other chromatographic and spectroscopic techniques play important roles in the analysis of this compound and its derivatives. These methods are often employed for qualitative analysis, structural confirmation, and preliminary assessments.
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative analysis of amino acids derivatized with this compound. researchgate.net This technique is particularly useful for monitoring the progress of the derivatization reaction and for preliminary separation of the resulting diastereomers. researchgate.net The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (e.g., silica gel) and the mobile phase. The dinitrophenyl group in the derivatives imparts a yellow color, allowing for visual detection without the need for additional staining reagents. springernature.com
The choice of the mobile phase is critical for achieving good separation of the diastereomeric derivatives. A mixture of solvents with varying polarities is typically used to optimize the resolution. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compounds by comparison with standards run on the same plate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the dinitrophenyl ring, the protons of the alanine (B10760859) moiety, and the amide protons can be observed. The chemical shifts and coupling constants of these protons provide insights into the connectivity of the atoms. Similarly, the ¹³C NMR spectrum displays distinct signals for each carbon atom in the molecule, further confirming its structure. While NMR is not typically used for quantitative analysis in this context due to its lower sensitivity compared to LC-MS, it is crucial for the initial characterization of the reagent and its reaction products. pharmaffiliates.com Chiral derivatizing agents are also widely employed for the chiral analysis of various compounds by NMR spectroscopy. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule and its derivatives.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For instance, the presence of N-H stretching vibrations from the amide and amino groups, C=O stretching from the amide, and characteristic absorptions from the nitro groups and the aromatic ring can be observed in the IR spectrum. nih.gov
UV-Vis spectroscopy is particularly important for the detection and quantification of the derivatives in chromatographic methods. researchgate.net The dinitrophenyl moiety acts as a strong chromophore, exhibiting a characteristic maximum absorbance (λmax) at approximately 340 nm. springernature.comresearchgate.netfishersci.com This property is exploited in HPLC systems equipped with a UV detector, allowing for sensitive detection of the derivatized amino acids in the subnanomolar range. springernature.comresearchgate.net The molar absorptivity (ε) of the dinitrophenyl alanine amide moiety is in the order of 30,000 M⁻¹ cm⁻¹, which contributes to the high sensitivity of the detection method. springernature.comresearchgate.net
Table 2: Spectroscopic Data for this compound Derivatives
| Spectroscopic Technique | Feature | Typical Observation | Application |
| UV-Vis Spectroscopy | Maximum Absorbance (λmax) | ~340 nm fishersci.com | Detection in HPLC |
| UV-Vis Spectroscopy | Molar Absorptivity (ε) | ~30,000 M⁻¹ cm⁻¹ springernature.comresearchgate.net | Basis for quantification |
| IR Spectroscopy | Functional Group Vibrations | N-H, C=O, NO₂, Aromatic C-H stretches | Structural confirmation |
| ¹H NMR Spectroscopy | Proton Signals | Aromatic, Aliphatic, Amide protons | Structural elucidation |
| ¹³C NMR Spectroscopy | Carbon Signals | Aromatic, Carbonyl, Aliphatic carbons | Structural confirmation |
Applications of 1 Fluoro 2,4 Dinitrophenyl 5 Alanine in Academic Research
Enantiomeric Analysis of Amino Acids and Amines
Marfey's reagent is a cornerstone for the enantiomeric analysis of amino acids and other chiral amines. wikipedia.org The method involves the derivatization of the analyte with the chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), or its D-enantiomer. This reaction converts the enantiomers of the analyte into diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net The dinitrophenyl group provides a strong chromophore, allowing for sensitive UV detection of the derivatives at approximately 340 nm. nih.govresearchgate.netspringernature.com
Determination of D/L Ratios in Biological Samples and Synthetic Products
A significant application of Marfey's reagent is the determination of the D/L ratio of amino acids in various matrices. This is crucial in fields such as food science, microbiology, and geochemistry. For instance, the presence and abundance of D-amino acids in biological samples can be indicative of bacterial activity or can serve as biomarkers for certain diseases. nih.govyoutube.com In synthetic chemistry, confirming the enantiomeric ratio of amino acid derivatives is essential for ensuring the quality and efficacy of synthesized peptides and pharmaceuticals. mdpi.com The method's reliability allows for the accurate quantification of even small amounts of one enantiomer in the presence of a large excess of the other.
A general procedure for determining the D/L ratio of an amino acid sample involves the following steps:
Hydrolysis of the sample (if it is a peptide or protein) to release the constituent amino acids.
Derivatization of the amino acid mixture with Marfey's reagent under mild alkaline conditions.
Separation of the resulting diastereomeric derivatives by RP-HPLC.
Quantification of the individual D- and L-amino acid derivatives based on their peak areas in the chromatogram.
The elution order of the diastereomers is typically consistent, with the L-FDAA derivative of a D-amino acid eluting later than the L-FDAA derivative of the corresponding L-amino acid. fishersci.com
Quantification of Racemization in Synthetic Processes
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant concern in peptide synthesis. Marfey's reagent provides a highly sensitive method for quantifying the extent of racemization that may occur during the activation and coupling steps of peptide synthesis. creative-biolabs.com By analyzing the D/L ratio of the amino acids in the final synthetic peptide, researchers can assess the efficiency of their synthetic strategies in preserving the chiral integrity of the amino acid building blocks. A study on the anchoring of protected amino acids to solid supports for peptide synthesis demonstrated the utility of Marfey's reagent in quantifying racemization, with a reliability of up to 0.1% racemate. creative-biolabs.com
Chiral Purity Assessment of Amino Acid Building Blocks
The chiral purity of the amino acid building blocks used in solid-phase peptide synthesis is paramount. Even minor chiral impurities can lead to the formation of undesirable diastereomeric peptides, complicating purification and potentially affecting the biological activity of the final product. nih.gov Marfey's reagent is employed to assess the enantiomeric purity of commercially available and synthetically prepared amino acid derivatives. nih.gov This quality control step ensures that only highly pure enantiomers are used in the synthesis of peptides and other chiral molecules.
Protein and Peptide Research
Beyond its use in the analysis of free amino acids, 1-Fluoro-2,4-dinitrophenyl-5-alanine has played a historical and ongoing role in the broader field of protein and peptide research.
N-Terminal Amino Acid Analysis in Protein Sequencing (Historical and Modern Context)
Historically, the determination of the N-terminal amino acid was a crucial first step in protein sequencing. The foundational method for this was developed by Frederick Sanger, who used 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), a compound closely related to Marfey's reagent, to label the N-terminal amino group of insulin. wikipedia.orgcreative-biolabs.com This reaction forms a dinitrophenyl (DNP) derivative of the N-terminal amino acid. wikipedia.orgcreative-biolabs.com Subsequent acid hydrolysis of the protein cleaves all the peptide bonds, leaving the DNP-amino acid intact, which could then be identified by chromatography. wikipedia.org This pioneering work earned Sanger the Nobel Prize in Chemistry in 1958.
While Sanger's method was revolutionary, it had the limitation of destroying the rest of the polypeptide chain during the hydrolysis step. youtube.com Modern protein sequencing is now dominated by Edman degradation, which allows for the sequential removal and identification of N-terminal amino acids. However, the principle of N-terminal labeling established by Sanger remains relevant. Marfey's reagent, with its inherent chirality, offers an advantage over FDNB in that it can simultaneously determine the N-terminal amino acid and its enantiomeric configuration. While not the primary method for de novo sequencing today, it is still a valuable tool for characterizing peptides, especially those of natural origin where the presence of D-amino acids is possible. nih.govmdpi.com
Labeling and Tagging of Amino Groups for Biochemical Studies
The reactivity of this compound towards amino groups makes it a useful labeling and tagging reagent in a variety of biochemical studies. nih.govfishersci.com By attaching the dinitrophenyl moiety to a peptide or protein, researchers can introduce a UV-active tag, facilitating detection and quantification during chromatographic separation. fishersci.comfishersci.co.uk
This labeling is particularly valuable in the study of natural products. For example, Marfey's method has been extensively used to determine the absolute configuration of amino acid residues within complex cyclic peptides and depsipeptides isolated from marine organisms like cyanobacteria and fungi. mdpi.com Understanding the stereochemistry of these natural products is crucial for their synthesis and for elucidating their structure-activity relationships.
Furthermore, isotopic variants of Marfey's reagent have been developed to enable more sophisticated "amino-omics" studies using mass spectrometry. nih.gov By using heavy-atom labeled L- and D-Marfey's reagents, researchers can selectively identify and quantify a wide range of amines and amino acid stereoisomers in complex biological extracts. nih.gov
Below is a table summarizing examples of peptides whose amino acid configurations have been determined using Marfey's reagent:
| Peptide/Class | Source Organism | Amino Acids Analyzed | Research Finding |
| Cyclic Peptides (1-4) | Nocardiopsis sp. | Various | Successful determination of the absolute configuration of constituent amino acids. mdpi.com |
| Piperazimycins A-C | Streptomyces sp. | Various | Determination of amino acid stereochemistry in these cyclic hexadepsipeptides. mdpi.com |
| Grassypeptolides D & E | Leptolyngbya sp. | Various | Chiral analysis of amino acid residues in these cyclic depsipeptides. mdpi.com |
| Antillatoxin B | Lyngbya majuscula | N-Me-Hph | The configuration of N-Me-Hph was assigned as L. mdpi.com |
| Lobocyclamides A-C | Lyngbya confervoides | Various | Determination of amino acid stereochemistry in these antifungal lipopeptides. mdpi.com |
Studies on Peptide Synthesis and Modification
While not a direct participant in the formation of peptide bonds during solid-phase or solution-phase peptide synthesis, 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey's reagent, is a cornerstone for the analysis and quality control of synthetic peptides. Its primary role is in the post-synthesis stage, where it is used to verify the amino acid composition and, crucially, the enantiomeric purity of the final peptide product. researchgate.netresearchgate.net
The process involves the complete acid hydrolysis of the synthetic peptide to break it down into its constituent amino acids. These individual amino acids are then derivatized with Marfey's reagent. The reagent reacts with the primary amine of the amino acids to form diastereomers. researchgate.net These diastereomeric derivatives can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.com This analytical step is vital for confirming that the correct amino acids were incorporated during synthesis and that no undesirable racemization (conversion of an L-amino acid to a D-amino acid, or vice versa) occurred, which can significantly impact the peptide's biological activity. studylib.net
Investigation of Enzyme-Substrate Interactions and Reaction Pathways
The dinitrophenyl moiety of this compound and its derivatives allows for the investigation of enzyme-substrate interactions and reaction mechanisms, primarily through its ability to react with and modify specific amino acid residues within proteins.
Use as a Substrate in Enzyme Assays
Although less common than its use as a derivatizing agent, dinitrophenyl-amino acid derivatives can be employed as substrates in certain enzyme assays. For instance, the cleavage of a dinitrophenyl-labeled peptide by a protease can be monitored spectrophotometrically due to the chromophoric nature of the dinitrophenyl group. This allows for the kinetic analysis of the enzyme's activity. While specific studies detailing the use of this compound as a direct substrate are not abundant, the principle is applied with similar dinitrophenylated compounds. gbiosciences.com The dinitrophenyl group's stability under certain hydrolysis conditions makes it a useful label for tracking the fate of a substrate. nih.gov
Probing Protein-Ligand Binding and Functional Modulation
The reaction of this compound with amino groups on proteins can be used to probe protein-ligand binding sites. By modifying accessible amino acid residues, researchers can identify those crucial for substrate binding or catalytic activity. If the modification of a specific residue by the dinitrophenyl compound leads to a loss of function, it suggests that this residue is located within or near the active site. gbiosciences.com Furthermore, the binding of dinitrophenyl-amino acids to antibodies has been studied to understand the principles of molecular recognition. acs.org This "transconjugation" phenomenon, where the DNP group may be transferred to proteins, highlights its utility in studying protein interactions. nih.gov
Mechanisms of Enzyme Inhibition by Dinitrophenyl Derivatives (at a molecular level)
Dinitrophenyl derivatives can act as enzyme inhibitors through various mechanisms, primarily involving the covalent modification of the enzyme. The electrophilic nature of the fluorodinitrophenyl group allows it to react with nucleophilic amino acid residues such as lysine (B10760008), cysteine, and histidine at the enzyme's active site or allosteric sites. gbiosciences.com
This covalent modification can lead to irreversible inhibition by permanently blocking the active site, preventing the substrate from binding. wikipedia.org Alternatively, the binding of the dinitrophenyl derivative to an allosteric site can induce a conformational change in the enzyme, altering the geometry of the active site and reducing or eliminating its catalytic efficiency. gbiosciences.com This change in protein conformation is a key aspect of how these compounds exert their inhibitory effects. Molecular modeling studies are increasingly used to understand the specific interactions between dinitrophenyl inhibitors and enzyme active sites, aiding in the design of more potent and specific inhibitors. mdpi.com
Application in Natural Product Chemistry
One of the most significant applications of this compound is in the field of natural product chemistry, specifically for the structural elucidation of peptides.
Configurational Analysis of Amino Acids in Peptides from Natural Sources
Marfey's method, which employs 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely adopted and reliable technique for determining the absolute configuration of amino acids within peptides isolated from natural sources. researchgate.netmdpi.com Many marine peptides, for example, contain non-proteinogenic or D-amino acids, and determining their stereochemistry is crucial for total synthesis and understanding their biological activity. mdpi.com
The method involves the following steps:
Hydrolysis: The natural peptide is hydrolyzed into its individual amino acids. acs.org
Derivatization: The amino acid hydrolysate is reacted with FDAA. The L-amino acids in the sample will form L-L diastereomers, while any D-amino acids will form L-D diastereomers. researchgate.net
HPLC Analysis: The resulting diastereomers are separated by RP-HPLC and detected by UV absorbance at approximately 340 nm. fishersci.co.uk
Comparison: The retention times of the derivatized amino acids from the natural peptide are compared to the retention times of standard D- and L-amino acids that have also been derivatized with FDAA. This comparison allows for the unambiguous assignment of the absolute configuration of each amino acid in the original peptide. mdpi.com
Recent advancements have combined Marfey's analysis with techniques like HPLC-SPE-NMR to resolve more complex stereochemical challenges, such as determining the configuration of amino acids with a second chiral center. nih.gov
| Research Finding | Method | Application | Reference(s) |
| Determination of absolute configuration of amino acids in cyclic peptides from marine bacteria. | Marfey's method using FDAA and HPLC analysis. | Structural elucidation of natural products. | mdpi.com |
| Assessment of enantiomeric purity of synthetic peptides. | Derivatization with FDAA followed by RP-HPLC. | Quality control in peptide synthesis. | researchgate.netstudylib.net |
| Identification of amino acid residues crucial for enzyme function. | Covalent modification of proteins with dinitrophenyl compounds. | Probing enzyme active sites and protein-ligand interactions. | gbiosciences.com |
| Elucidation of the stereochemistry of complex amino acids in natural peptides. | Marfey's analysis combined with HPLC-SPE-NMR. | Advanced structural analysis of natural products. | nih.gov |
Characterization of Novel Bioactive Compounds
The elucidation of the precise chemical structure of a novel bioactive compound is a fundamental prerequisite for understanding its biological function and potential for further development. A critical aspect of structural characterization, particularly for peptide-based natural products, is the determination of the absolute configuration of its constituent amino acids. The chemical compound 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, commonly known as Marfey's reagent or L-FDAA, is a pivotal tool in academic research for this purpose. nih.govacs.orgresearchgate.netpubcompare.ai Its application allows scientists to resolve the chirality of amino acid residues, which is essential for defining the three-dimensional structure and biological activity of a newly discovered peptide.
Marfey's method has become a widely adopted and effective procedure for assigning the absolute configurations of amino acids obtained from the hydrolysis of natural products. acs.orgnih.gov The methodology involves a pre-column derivatization of the amino acids with the chiral reagent (L-FDAA), followed by the separation of the resulting diastereomers using standard reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govspringernature.comuzh.ch
The process begins with the complete acid hydrolysis of the peptide to break it down into its individual amino acid components. acs.orgnih.gov This hydrolysate, containing a mixture of L- and D-amino acids, is then reacted with L-FDAA under mild alkaline conditions. acs.org The primary amine group of each amino acid nucleophilically displaces the fluorine atom on the dinitrophenyl ring of Marfey's reagent, forming stable diastereomeric adducts. nih.govacs.org These L-FDAA-derivatized amino acids can be readily detected by UV-Vis spectrophotometry, typically at 340 nm, with high sensitivity. acs.orgfishersci.co.uk The resulting diastereomers (L-FDAA-L-amino acid and L-FDAA-D-amino acid) possess different physicochemical properties, which allows for their separation on an achiral stationary phase during HPLC analysis. nih.govacs.org By comparing the retention times of the derivatized amino acids from the natural product with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute stereochemistry of each residue in the original peptide can be unambiguously determined. acs.orgresearchgate.net
The key steps in the application of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide for the characterization of bioactive compounds are summarized in the table below.
| Step | Description | Purpose |
| 1. Hydrolysis | The bioactive peptide is completely hydrolyzed, typically using 6 M HCl, to release its constituent amino acid residues. acs.orgnih.gov | To break the peptide bonds and obtain a mixture of individual amino acids. |
| 2. Derivatization | The amino acid mixture (hydrolysate) is reacted with 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) under alkaline conditions. acs.org | To form diastereomeric derivatives of the D- and L-amino acids. |
| 3. HPLC Analysis | The mixture of L-FDAA-derivatized amino acids is separated using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govspringernature.com | To resolve the different diastereomers based on their retention times. |
| 4. Detection & Comparison | The separated diastereomers are detected by UV absorbance (340 nm), and their retention times are compared with those of derivatized D- and L-amino acid standards. acs.orgresearchgate.net | To assign the absolute configuration (D or L) to each amino acid residue from the original peptide. |
Researchers have expanded upon the classical Marfey's method to enhance its capabilities. The "advanced Marfey's method" integrates liquid chromatography with mass spectrometry (LC-MS). nih.govacs.org This powerful combination allows for the determination of the absolute configurations of even unusual or non-proteinogenic amino acids for which authentic standards may not be commercially available. nih.govacs.org Another refinement, the "C3 Marfey's method," utilizes a C3 HPLC column to improve the resolution of all amino acids, preventing the residual reagent from obscuring the peaks of certain derivatized amino acids. acs.orgnih.gov
The utility of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is extensively documented in the structural elucidation of a diverse array of novel bioactive compounds, particularly those isolated from marine organisms. nih.govmdpi.com This method has been indispensable in characterizing complex cyclic peptides and depsipeptides from sources such as marine cyanobacteria, bacteria, and sponges. mdpi.com
The following table presents a selection of novel bioactive compounds whose absolute stereochemistry was determined using Marfey's reagent.
| Bioactive Compound(s) | Class | Biological Source |
| Piperazimycins A–C | Cyclic Hexadepsipeptides | Marine-derived Streptomyces sp. mdpi.com |
| Grassypeptolides D & E | Cyclic Depsipeptides | Marine cyanobacterium Leptolyngbya sp. mdpi.com |
| Itralamide A & B | Cyclic Depsipeptides | Marine cyanobacterium Lyngbya majuscula mdpi.com |
| Viequeamide A | Cyclic Depsipeptide | Marine button cyanobacterium (Rivularia sp.) mdpi.com |
| Reniochalistatins A–E | Cyclic Peptides | Marine sponge Reniochalina stalagmitis mdpi.com |
The application of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide provides a reliable and sensitive method for establishing the stereochemistry of amino acids. uzh.ch This information is a cornerstone in the complete structural characterization of new peptide-based natural products, paving the way for further investigation into their synthesis, structure-activity relationships, and therapeutic potential.
Computational and Theoretical Investigations of Dinitrophenyl Amino Acid Systems
Molecular Modeling and Docking Studies
Molecular modeling and docking studies offer a microscopic view of how dinitrophenylated amino acids and peptides interact with their biological targets and explore their conformational landscapes. nih.govresearchgate.netresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of dinitrophenyl amino acid systems, docking studies are instrumental in understanding how these derivatives interact with biomolecules such as enzymes or receptors. For instance, the dinitrophenyl moiety can engage in various non-covalent interactions, including π-π stacking with aromatic residues, hydrophobic interactions, and hydrogen bonding. The specific interactions of the dinitrophenyl group, in conjunction with the amino acid side chain, determine the binding affinity and selectivity.
Docking studies can reveal key amino acid residues in a binding pocket that are crucial for the recognition of the dinitrophenyl group. This information is vital for designing new derivatives with enhanced binding properties or for understanding the mechanism of action of enzymes that process dinitrophenylated substrates.
Table 1: Key Interactions of Dinitrophenyl Moiety in Binding Pockets Predicted by Molecular Docking
| Interaction Type | Interacting Residues (Examples) | Significance in Binding |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Stabilization of the complex through aromatic interactions. |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Contribution to the overall binding affinity. |
| Hydrogen Bonding | Aspartate, Glutamate, Serine | Directional interactions that enhance specificity. |
This table is a generalized representation based on common interactions observed in molecular docking studies.
The derivatization of amino acids and peptides with the 2,4-dinitrophenyl (DNP) group significantly influences their conformational preferences. nih.govnih.govdrexel.edu Conformational analysis, through methods like molecular mechanics and dynamics, helps in understanding the three-dimensional structures adopted by these molecules in solution and in the solid state.
The bulky and rigid dinitrophenyl group can impose steric constraints, thereby restricting the rotational freedom around the Cα-N bond (phi, φ) and the Cα-C' bond (psi, ψ) of the amino acid backbone. drklbcollege.ac.in This can lead to a more defined set of low-energy conformations compared to the underivatized counterparts. Circular dichroism (CD) spectroscopy, coupled with theoretical calculations, is a powerful tool for studying the conformational changes induced by dinitrophenylation. nih.gov The DNP group itself is a chromophore, and its CD spectrum is sensitive to the stereochemistry and conformation of the attached amino acid or peptide. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of dinitrophenyl amino acid systems at the atomic level. researchgate.netnih.govcurtin.edu.au
The dinitrophenyl moiety possesses a unique electronic structure characterized by the electron-withdrawing nature of the two nitro groups. nih.govarxiv.org Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate various electronic properties. researchgate.netnih.gov
The nitro groups pull electron density from the aromatic ring, creating a significant dipole moment and making the phenyl ring electron-deficient. This electronic feature is central to the reactivity of compounds like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), the parent compound of FDNP-Ala, in nucleophilic aromatic substitution reactions. vaia.comvanderbilt.eduquora.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. nih.govcurtin.edu.au For the dinitrophenyl moiety, the LUMO is typically localized on the aromatic ring, indicating its susceptibility to nucleophilic attack.
Table 2: Calculated Electronic Properties of a Model Dinitrophenyl Compound
| Property | Calculated Value (Representative) | Significance |
| Dipole Moment | High | Influences intermolecular interactions and solubility. |
| HOMO-LUMO Energy Gap | Relatively small | Affects the electronic absorption spectrum and reactivity. curtin.edu.au |
| Mulliken Atomic Charges | Positive on ring carbons | Indicates electrophilic sites for nucleophilic attack. arxiv.org |
These values are illustrative and depend on the specific dinitrophenyl compound and the level of theory used in the calculation.
Quantum chemical calculations can be used to model the reaction mechanism of the derivatization of amino acids with FDNP-Ala. stackexchange.com By calculating the energies of reactants, transition states, and products, the reaction pathway can be mapped out, and the activation energy barrier can be determined. nih.gov
The reaction of FDNP-Ala with the primary amino group of an amino acid proceeds via a nucleophilic aromatic substitution mechanism. vaia.comquora.com The amino group acts as the nucleophile, attacking the carbon atom attached to the fluorine atom. vaia.com The two electron-withdrawing nitro groups stabilize the intermediate Meisenheimer complex, facilitating the departure of the fluoride (B91410) ion. vaia.com Theoretical calculations can elucidate the structure of the transition state and provide insights into the factors that influence the reaction rate.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of dinitrophenyl amino acid systems, allowing for the study of their behavior over time. nih.govyoutube.comresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, providing information on conformational changes, solvent effects, and interactions with other molecules. youtube.comuiowa.edu
In the context of dinitrophenylated amino acids and peptides, MD simulations can be used to:
Explore the conformational ensemble in different solvent environments.
Study the dynamics of binding and unbinding to biomolecular targets.
Investigate the influence of the DNP group on the flexibility and dynamics of a peptide chain.
Calculate thermodynamic properties such as free energies of binding. nih.gov
These simulations provide a bridge between the static pictures obtained from molecular modeling and the macroscopic properties observed in experiments.
Dynamic Behavior of Derivatives in Solution
The dynamic nature of DNP-amino acid derivatives in solution, including the product of 1-Fluoro-2,4-dinitrobenzene and alanine (B10760859), known as N-(2,4-Dinitrophenyl)-L-alanine (DNP-alanine), is crucial for understanding their chemical and biological activity. Molecular dynamics (MD) simulations are a key computational technique used to model the motion of atoms and molecules over time, providing a detailed picture of conformational changes and flexibility. nih.govyoutube.comyoutube.comyoutube.com
MD simulations can track the trajectories of DNP-alanine in various solvents, revealing how the molecule folds, rotates, and interacts with its surroundings. For instance, simulations can elucidate the conformational preferences of the DNP-amino acid, such as the orientation of the dinitrophenyl ring relative to the amino acid backbone. These simulations can be run under different conditions (e.g., varying temperature or solvent composition) to observe how the dynamic behavior changes. nih.govjocpr.com While specific MD studies on DNP-alanine are not broadly published, the principles are well-established from simulations of similar biomolecules like alanine-rich peptides. nih.gov These studies show that even small peptides can exhibit significant conformational flexibility, transitioning between random coils and more structured states. nih.gov
Advanced spectroscopic techniques, such as Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR, provide experimental data that can validate and inform computational models. researchgate.netacs.org DNP enhances the NMR signal by orders of magnitude, allowing for detailed structural and dynamic analysis of molecules like L-alanine in complex environments. researchgate.netacs.org Such techniques can probe the local environment and dynamics of specific atoms within the DNP-amino acid derivative, offering a powerful synergy with theoretical calculations.
| Ionic Strength | The presence of salts can screen electrostatic interactions, affecting both intramolecular and intermolecular associations. nih.gov | Dialysis Equilibrium, Molecular Dynamics |
Interaction Dynamics with Solvent and Biological Targets
The way DNP-alanine and related derivatives interact with their environment is fundamental to their function and analysis. These interactions can be studied through both computational and experimental lenses.
Interaction with Solvents: Solute-solvent interactions are critical in determining the behavior of DNP-amino acids in solution. jocpr.com The dinitrophenyl group is relatively hydrophobic, while the amino acid portion is more polar, containing hydrogen bond donors and acceptors. In aqueous solutions, water molecules form hydration shells around the polar groups. Computational methods can model the strength and geometry of these interactions, such as the hydrogen bonds between the solvent and the nitro groups or the carboxylate of the amino acid. jocpr.com The balance of these interactions dictates the derivative's solubility and its partitioning behavior in chromatographic systems. researchgate.net
Interaction with Biological Targets: A key aspect of DNP-amino acid chemistry is its interaction with larger biological molecules, particularly proteins. The DNP group can act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier like a protein. nih.gov Computational docking can be used to predict how a DNP-amino acid might bind to a protein's active site or surface. These models can identify potential hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex. nih.govnih.gov
Furthermore, studies have shown that the DNP group can be transferred from its amino acid carrier to proteins in vivo, a process known as "transconjugation". nih.gov This highlights a reactive dynamic where the derivative covalently modifies biological targets. The interaction is not limited to proteins; DNP derivatives have also been studied for their ability to interact with and insert into lipid membranes, a process that can be modeled computationally and is relevant for understanding their distribution and effects within a cell. mdpi.com For instance, 2,4-dinitrophenol (B41442) (DNP) itself is known to interact with mitochondrial membranes and can engage cellular signaling pathways. mdpi.comnih.gov Computational alanine scanning mutagenesis is a technique that can be used to identify key residues in a protein responsible for binding interactions. nih.gov
Cheminformatics and Data Analysis Approaches
Cheminformatics applies computational and informational techniques to a broad range of chemical problems. For dinitrophenyl amino acid systems, these approaches are invaluable for organizing data, predicting properties, and guiding experimental work. nih.gov
Development of Databases for Dinitrophenyl Derivative Properties
While a dedicated, public database solely for dinitrophenyl derivative properties does not currently exist, a vast amount of relevant information is curated within larger chemical and biological databases. These resources are essential for researchers studying DNP-amino acids.
Major public repositories like PubChem and ChEBI contain physicochemical properties, structural information, synonyms, and links to scientific literature for numerous DNP-amino acids, including N-(2,4-Dinitrophenyl)glycine and N-(2,4-Dinitrophenyl)-L-alanine. nih.govnih.gov Commercial chemical supplier catalogs also provide data on purity, availability, and basic properties for a wide range of these derivatives. tcichemicals.com
The development of a specialized database, perhaps modeled on resources like the Amino acid Physicochemical properties Database (APDbase), could further benefit the scientific community. nih.gov Such a database would collate experimental data scattered across the literature, such as chromatographic retention times, spectroscopic data (NMR, Mass Spectrometry), dissociation constants, and reactivity data, into a single, searchable resource. researchgate.netnih.govnih.gov This would facilitate the development and validation of predictive models.
Table 2: Information on DNP-Derivatives in Existing Chemical Databases
| Database/Source | Types of Information Available | Example Compound |
|---|---|---|
| PubChem | Computed Properties (Molecular Weight, XLogP), Structure, Synonyms, Literature Links. nih.govnih.gov | N-(2,4-Dinitrophenyl)-L-alanine |
| ChEBI | Chemical Ontology, IUPAC Name, Formula, Charge, Links to other databases. nih.gov | N-(2,4-dinitrophenyl)glycine |
| Commercial Catalogs (e.g., TCI) | Product Number, CAS RN, Purity, HPLC data. tcichemicals.com | N-(2,4-Dinitrophenyl)-L-leucine |
| Human Metabolome Database (HMDB) | Taxonomy, Ontology, Physical Properties, Biofluid Locations (for related compounds). hmdb.ca | 2,6-Dinitrophenol |
| Scientific Literature | Chromatographic behavior, dissociation constants, reaction kinetics, spectroscopic data. researchgate.netacs.org | Various DNP-amino acids |
Predictive Modeling for Chromatographic Behavior and Reactivity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can significantly reduce the time and cost of experimental research. frontiersin.orgmdpi.com These models establish a mathematical correlation between the chemical structure of a molecule and its properties or activities.
Modeling Chromatographic Behavior: The separation of DNP-amino acids by techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is well-documented. researchgate.netnih.gov The chromatographic behavior (e.g., retention time) is dependent on the physicochemical properties of each derivative. A QSAR model could predict the retention time of a new or uncharacterized DNP-amino acid based on calculated molecular descriptors. frontiersin.org These descriptors can include parameters related to size, shape, hydrophobicity (e.g., LogP), and electronic properties (e.g., dipole moment, partial charges). researchgate.net For example, a model could be trained on a dataset of known DNP-amino acids with their experimental retention times and corresponding calculated descriptors. The resulting equation could then be used to predict the behavior of other derivatives, aiding in method development and identification. frontiersin.org
Modeling Reactivity: QSAR models can also be developed to predict the reactivity of DNP-derivatives. For instance, a model could predict the rate constant for the reaction of 1-fluoro-2,4-dinitrobenzene with various amino acids or the rate of hydrolysis of the resulting DNP-amino acid under specific conditions. rsc.org Such models are built by correlating experimental kinetic data with quantum chemical descriptors that quantify aspects of the molecule's electronic structure, such as the energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. nih.govrsc.org These predictive tools are valuable for understanding reaction mechanisms and assessing the stability of these compounds.
Table 3: Components of a Predictive QSAR Model for DNP-Amino Acid Properties
| Component | Description | Example for DNP-Alanine |
|---|---|---|
| Dataset | A collection of molecules with known experimental values for the property of interest. | A series of DNP-amino acids with their measured HPLC retention times. researchgate.net |
| Molecular Descriptors | Numerically calculated values that represent the physicochemical or structural properties of a molecule. | XLogP (hydrophobicity), Molecular Weight, Polar Surface Area, Dipole Moment. nih.gov |
| Mathematical Algorithm | A statistical method used to find the best correlation between descriptors and the experimental property. | Multiple Linear Regression (MLR), Machine Learning Algorithms (e.g., Random Forest). nih.govfrontiersin.org |
| Model Validation | The process of assessing the model's accuracy and predictive power using internal and external test sets. | Calculation of statistical metrics like R² (coefficient of determination) and RMSE (root mean squared error). nih.govfrontiersin.org |
Emerging Research Directions and Future Perspectives
Development of Novel Chiral Derivatizing Agents Based on the Dinitrophenyl Scaffold
While Marfey's reagent remains a benchmark, research is actively exploring new agents built upon the dinitrophenyl framework to overcome existing limitations and meet new analytical challenges. nih.govresearchgate.net The goal is to design structural variants that offer superior performance in complex analyses. researchgate.net
A primary focus of new development is the synthesis of chiral derivatizing agents (CDAs) that provide better separation (resolution) and detection (sensitivity) of diastereomers. nih.govnih.gov Efforts have been made to create analogs of FDAA by substituting the L-alanine amide moiety with other amino acid amides, such as L-leucine amide (FDLA) or L-valine amide (FDVA). researchgate.netresearchgate.net For instance, FDLA, an advanced variant of FDAA, has been shown to be effective for the indirect chiral analysis of various amino acid enantiomers. researchgate.net
Another strategy involves creating reagents with structural features optimized for mass spectrometry (MS), which has become a preferred detection method due to its high sensitivity and selectivity. nih.gov Researchers have developed axially chiral reagents that, after derivatization, yield diastereomers that are well-separated by liquid chromatography. nih.gov Sensitive detection in the attomole range has been achieved by incorporating a dialkyl amino group into the reagent, which can be selectively cleaved during tandem mass spectrometry (MS/MS) to produce an intense signal. nih.gov This approach allows for the reliable detection of trace amounts of D-amino acids in complex biological samples. nih.gov
The dinitrophenyl group in FDAA serves as a strong chromophore, absorbing ultraviolet (UV) light around 340 nm, which enables photometric detection. springernature.com However, to achieve even lower detection limits, researchers are exploring the substitution of the dinitrophenyl group with alternative chromophores or more sensitive fluorophores. nih.govnih.gov While many traditional derivatizing agents were developed for UV or fluorescence detection, the rise of mass spectrometry has shifted the focus toward moieties that enhance ionization efficiency. nih.gov
The development of new synthetic methods allows for the creation of a diverse range of dyes and fluorescent probes. nih.gov For example, cyanine (B1664457) dyes are widely used as fluorescent labels for biomolecules. nih.gov Integrating such fluorophores into a chiral derivatizing agent scaffold could significantly lower the limits of detection. Another approach is the use of reagents like o-Phthalaldehyde (OPA) in combination with chiral thiols, which generates fluorescent derivatives of primary amines, although this method is not suitable for all amino acids. nih.gov The overarching goal is to create reagents that are not only excellent for chiral separation but also possess optimal properties for detection by modern, highly sensitive instruments. nih.gov
Integration with Advanced Analytical Platforms
To enhance analytical throughput, resolution, and sensitivity, FDAA and its analogs are increasingly being integrated with advanced, miniaturized, and automated analytical systems. springernature.comdokumen.pub
Capillary electrophoresis (CE) has emerged as a powerful technique for separating FDAA-derivatized amino acids. researchgate.netresearchgate.net CE offers high separation efficiency, short analysis times, and requires only minute sample volumes. Different modes of CE, including micellar electrokinetic chromatography, have been successfully used to resolve the diastereomers formed from the reaction of FDAA with amino acid enantiomers. researchgate.net This combination has proven particularly useful for confirming the presence of D-amino acids in samples and for analyzing peptide isomers. researchgate.netresearchgate.net
Microfluidic devices, or "lab-on-a-chip" systems, represent a further step in the miniaturization and automation of analytical processes. dokumen.pub These devices can integrate sample handling, derivatization, separation, and detection on a single chip. The use of materials like Poly(dimethylsiloxane) allows for the creation of biocompatible and optically transparent microfluidic chips suitable for analyzing complex biological mixtures. dokumen.pub Coupling the derivatization reaction with FDAA to a microfluidic platform could enable rapid and automated chiral analysis with minimal reagent consumption.
Hyphenated techniques, which combine a separation method with a detection method, are central to modern analytical chemistry. The most common and powerful hyphenated technique for the analysis of FDAA derivatives is liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The pre-column derivatization with FDAA or its analogs converts enantiomers into diastereomers, which are then separated by reversed-phase high-performance liquid chromatography (HPLC). springernature.comspringernature.com The separated derivatives are then detected by a mass spectrometer, which provides mass information that confirms the identity of the compounds and allows for highly sensitive quantification. nih.gov
Online two-dimensional (2D) HPLC techniques combined with mass spectrometry have also been employed for the analysis of complex samples. researchgate.net These advanced "Marfey's methods" enhance separation power and are used to determine the stereochemistry of amino acids in natural products and physiological samples. researchgate.net The coupling of capillary electrophoresis with inductively coupled plasma mass spectrometry (ICP-MS) has also been reported for the chiral speciation of selenomethionine (B1662878) derivatized with Marfey's reagent. researchgate.net
Applications in High-Throughput Screening Methodologies
High-throughput screening (HTS) is a key technology in drug discovery and chemical biology, allowing for the rapid evaluation of large chemical libraries. researchgate.net FDAA and the Marfey's method play a crucial role in the characterization of "hits" from these screens, particularly for natural products. researchgate.netnih.gov
Quantitative high-throughput screening (qHTS) paradigms are used to rapidly identify and prioritize bioactive extracts from sources like marine microorganisms. researchgate.net Once a potent extract is identified, subsequent fractionation and isolation efforts lead to the discovery of novel compounds. researchgate.net Determining the absolute stereochemistry of amino acid components within these new molecules is a critical step in their structural elucidation. The advanced Marfey's method is frequently employed for this purpose, requiring only a small amount of the isolated compound. nih.govacs.org For example, after acid hydrolysis of a peptide natural product, the resulting amino acids are derivatized with both L- and D-FDAA, and the products are analyzed by LC-MS to assign the configuration of each residue. nih.govacs.orgbiorxiv.orgnih.gov This process is essential for understanding the structure-activity relationships of new drug leads and for enabling their total synthesis. researchgate.net Microwave-assisted derivatization has been shown to reduce reaction times to as little as 60-90 seconds, further expediting the characterization process in a high-throughput context. science.gov
Automation of Derivatization and Analysis
The manual, pre-column derivatization of amino acids is often a meticulous and time-intensive process. To enhance throughput and improve reproducibility, significant efforts have been directed towards the automation of this workflow. Modern High-Performance Liquid Chromatography (HPLC) systems can be equipped with autosamplers that have programmable functions for online derivatization. nih.gov These systems can aspirate the sample, the derivatizing reagent (such as FDNP-Ala), and the necessary buffers into a sample loop or vial. waters.com Mixing is achieved within the autosampler, followed by a programmed incubation period before the derivatized sample is automatically injected onto the HPLC column for analysis. waters.com
Key Features of Automated Derivatization Systems:
| Feature | Description | Benefit |
| Programmable Autosampler | Allows for precise aspiration and mixing of sample and reagents. | Increased precision and accuracy. |
| Online Reaction | Derivatization occurs within the HPLC system just prior to injection. | Reduced sample handling and potential for contamination. |
| High Throughput | Enables the sequential analysis of numerous samples without manual intervention. | Increased laboratory efficiency and productivity. |
| Improved Reproducibility | Minimizes variability associated with manual pipetting and timing. | More reliable and consistent data. |
Miniaturization for Small Sample Volumes
The analysis of biological samples is often constrained by the limited availability of material. Miniaturization of the analytical process, particularly through the use of microfluidic devices or "lab-on-a-chip" technology, presents a powerful solution for working with small sample volumes. nih.govnih.gov These devices integrate various analytical steps, including derivatization, separation, and detection, onto a single chip with micro-scale channels. nih.gov
The inherent properties of microfluidic systems, such as high surface-area-to-volume ratios and rapid mass transfer within microchannels, can dramatically accelerate derivatization reactions. nih.gov This allows for the analysis of minute amounts of amino acids, often in the picomole range or lower, making it ideal for precious or rare samples. nih.gov The development of micro-determination techniques using 2,4-dinitrofluorobenzene for peptide analysis further highlights the long-standing interest in scaling down this chemistry. acs.org The reduced consumption of both samples and reagents not only makes the analysis of small samples feasible but also aligns with the principles of green chemistry by minimizing waste. nih.gov
Elucidation of Complex Biochemical Pathways Through Dinitrophenylation
Beyond simple quantification, dinitrophenylation is being leveraged as a tool to investigate the intricate workings of biochemical pathways. By tagging amino acids, researchers can trace their journeys through metabolic networks and identify modifications that signal changes in cellular processes.
Tracing Metabolic Fates of Amino Acids
Understanding the metabolic fate of amino acids—how they are absorbed, distributed, and utilized for processes like protein synthesis or energy production—is crucial in fields ranging from nutrition to disease research. Dinitrophenylation offers a method to track these processes. A notable study used dinitrofluorobenzene as a model for a chemically reactive metabolite to investigate the fate of protein conjugates. nih.gov In this research, albumin was conjugated with dinitrophenyl (DNP) groups and administered to rats. The subsequent analysis of metabolites revealed that the DNP-hapten was excreted as a novel amino acid derivative, N2-acetyl-N6-DNP-lysine. nih.gov This finding suggests a metabolic pathway involving the lysosomal hydrolysis of the DNP-protein conjugate, followed by the N-acetylation of the DNP-lysine. nih.gov This study exemplifies how dinitrophenylation can be used as a chemical tracer to follow a modified amino acid through a biological system and identify its metabolic end-products, providing a snapshot of a specific metabolic pathway.
Unraveling Post-Translational Modifications
Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and are critical for regulating nearly all aspects of cellular function. nih.gov These modifications, such as phosphorylation, methylation, and hydroxylation, create a vast expansion of the proteome's functional diversity. Chemical derivatization is a key strategy in the analysis of PTMs, often used to enhance their detection by mass spectrometry or to enable chromatographic separation. nih.gov
Dinitrophenylation has shown utility in this area. For example, an HPLC method for the analysis of peptide-derived hydroxyproline (B1673980) and proline in urine, markers for collagen disorders, utilizes dinitrophenyl derivatization following alkaline hydrolysis. nih.gov Hydroxyproline is a classic example of a post-translationally modified amino acid, and its derivatization with a DNP group facilitates its quantification. nih.gov Furthermore, the reactivity of Sanger's reagent with the ε-amino group of lysine (B10760008) side chains provides a means to probe for modifications at these sites. gbiosciences.com If a lysine residue is already modified (e.g., acetylated or methylated), it will not react with the reagent, allowing researchers to map modification sites. While techniques like mass spectrometry are at the forefront of PTM analysis, dinitrophenylation can serve as a complementary chemical tool, particularly for specific, targeted investigations of amino acid modifications.
Theoretical Advancements in Understanding Dinitrophenyl Reactivity
The experimental applications of dinitrophenylation are increasingly being supported and guided by theoretical and computational studies. These in silico approaches provide a deeper, molecular-level understanding of the derivatization reaction itself.
Refined Computational Models for Predicting Reactivity and Stereoselectivity
The success of chiral separations using FDNP-Ala hinges on the differential interaction of the resulting diastereomers with the stationary phase of the HPLC column. Predicting the elution order and resolution of these diastereomers is a complex challenge that computational chemistry is beginning to address. Researchers are developing computational models to predict the chromatographic resolution of amino acid diastereomers. nih.govresearchgate.net These methods involve calculating the structural and energetic properties of the derivatized diastereomers using semi-empirical calculation software. nih.govresearchgate.net
Studies on other chiral derivatizing agents have shown that a greater conformational change upon derivatization can lead to an increased contact area with the stationary phase, resulting in higher resolution. researchgate.net By calculating properties such as the heat of formation for complexes between the diastereomers and a model stationary phase (like octadecane), it is possible to build regression models that correlate these theoretical values with experimentally observed separation factors. researchgate.net While specific, highly refined models for the FDNP-Ala reaction are still an emerging area, the principles demonstrated with other derivatization agents pave the way for future computational tools that can predict the reactivity and stereoselectivity of dinitrophenylation. Such models would allow for the in silico screening of different chiral variants of the reagent for optimal separation of specific amino acids, accelerating method development and expanding the analytical utility of this venerable chemical reaction. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems
The study of "1-Fluoro-2,4-dinitrophenyl-5-alanine" and its interactions within complex biological systems represents a significant challenge for purely experimental or classical computational methods. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches offer a powerful avenue for investigating the intricate electronic and structural dynamics of this molecule in realistic environments, such as when it is bound to a peptide or interacting with an enzyme. wikipedia.orgcecam.orgmdpi.com
QM/MM methods are computational techniques that combine the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the efficiency of molecular mechanics (MM) for the larger, less reactive environment. wikipedia.orgmdpi.comnih.gov This dual-layered approach allows for the detailed study of electronic events, such as bond-making and bond-breaking, charge transfer, and electronic excitation, within the context of a large biomolecular system. nih.govnih.govanu.edu.au For "this compound," the QM region would typically encompass the dinitrophenyl group and the adjacent amino acid backbone, as this is where the key chemical transformations and electronic interactions occur. The remainder of the peptide or protein and the surrounding solvent can be treated with a classical MM force field.
Detailed Research Findings and Potential Applications
While direct QM/MM studies specifically targeting "this compound" are not extensively documented in publicly available literature, the application of these methods to analogous systems, such as other modified amino acids and nitroaromatic compounds, provides a clear roadmap for future research. nih.govnih.govacs.org
One of the primary applications for QM/MM simulations of "this compound" would be to elucidate the mechanism of its reaction with the N-terminal amino acids of polypeptides, a process famously utilized in Sanger's method for protein sequencing. wikipedia.org A QM/MM study could model the nucleophilic aromatic substitution reaction between the fluorine atom of the dinitrophenyl ring and the amine group of an amino acid. This would allow for the detailed characterization of the transition state, the calculation of reaction energy barriers, and the investigation of the role of the local protein environment in facilitating the reaction.
Furthermore, QM/MM simulations can be employed to understand the photophysical properties of the dinitrophenyl moiety. The nitroaromatic group can act as a fluorescence quencher, and its electronic excited states are crucial in this process. acs.orgresearchgate.netmdpi.com By treating the dinitrophenyl group with a QM method, researchers can investigate the electronic transitions and potential energy surfaces of the excited states, providing insights into the mechanisms of fluorescence quenching upon binding to other molecules.
Another promising research direction is the study of enzyme-catalyzed reactions involving "this compound" or its derivatives. Many enzymes that process amino acids could potentially interact with this compound. QM/MM simulations can be used to model the binding of the molecule within the enzyme's active site and to study the catalytic mechanism at a quantum mechanical level of detail. mdpi.comacs.orgacs.org This can reveal the roles of specific amino acid residues in the active site in stabilizing the substrate and transition states.
Interactive Data Table: Hypothetical QM/MM Study of "this compound" Reacting with Glycine (B1666218)
The following interactive table illustrates the type of data that could be generated from a QM/MM study investigating the reaction of "this compound" with the N-terminal amine of a glycine residue. The table presents key energetic and structural parameters for the reactant, transition state, and product of the nucleophilic aromatic substitution reaction.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.0 | 15.2 | -8.5 |
| C-F Bond Length (Å) | 1.35 | 1.68 | N/A |
| C-N Bond Length (Å) | N/A | 1.85 | 1.40 |
| Key Interatomic Distances (Å) | |||
| N(Gly) to C1(DNP) | 3.50 | 1.85 | 1.40 |
| F to C1(DNP) | 1.35 | 1.68 | 4.20 |
| Mulliken Charges on Key Atoms | |||
| F | -0.35 | -0.65 | -0.95 |
| N(Gly) | -0.10 | -0.25 | -0.05 |
| C1(DNP) | +0.20 | +0.15 | +0.10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific QM/MM calculations.
This table demonstrates how QM/MM simulations can provide quantitative insights into the reaction mechanism, including the energy barrier that determines the reaction rate and the changes in geometry and electronic structure that occur during the reaction. Such detailed information is crucial for a fundamental understanding of the chemical behavior of "this compound" in complex environments and for the rational design of new applications.
Q & A
Q. What are the standard protocols for derivatizing amino acids with Marfey’s reagent (FDAA) to resolve enantiomers?
Marfey’s reagent reacts with primary amines under mild alkaline conditions (pH 8–9) to form diastereomeric derivatives. A typical workflow involves:
- Derivatization : Mix amino acids with FDAA in acetone and 0.1 M NaHCO₃ (1:1 v/v) at 40°C for 1 hour .
- Separation : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) .
- Detection : Monitor at 340 nm (UV) or via LC-MS for enhanced sensitivity .
Note: Excess reagent must be quenched with 1% acetic acid to prevent side reactions .
Q. How does FDAA compare to other chiral derivatizing agents (e.g., Sanger’s reagent) in amino acid analysis?
FDAA offers superior enantiomeric resolution for amino acids and small peptides due to its bulky dinitrophenyl group, which enhances chromatographic separation. Unlike Sanger’s reagent (FDNB), FDAA introduces a chiral center, enabling differentiation of d/l-amino acids without requiring chiral columns . However, FDAA is less effective for secondary amines or sterically hindered residues .
Q. What are the critical parameters for optimizing FDAA-based LC-MS/MS methods?
- Ionization efficiency : Use acidic mobile phases (e.g., 0.1% formic acid) to enhance ESI+ mode detection .
- Derivatization stoichiometry : Ensure a 2:1 molar ratio of FDAA to amino acid to avoid incomplete reactions .
- Column selection : C18 or phenyl-hexyl columns reduce retention time drift caused by residual silanol interactions .
Q. How can FDAA derivatization artifacts (e.g., hydrolysis byproducts) be mitigated?
Hydrolysis of labile residues (e.g., Gln → Glu) during acid digestion can lead to misidentification. To address this:
- Use enzymatic hydrolysis (e.g., pronase) instead of 6N HCl for sensitive substrates .
- Validate results with non-hydrolyzed controls and monitor FDAA-Glu as a surrogate marker .
Q. What are the limitations of FDAA in analyzing complex biological matrices (e.g., plant extracts)?
Matrix interference from polyphenols or salts can suppress ionization in LC-MS. Pre-purification steps such as solid-phase extraction (e.g., Strata-XC cartridges) or centrifugal filtration (3 kDa cutoff) are recommended .
Advanced Research Questions
Q. How can FDAA derivatization resolve ambiguities in retention time drift for structurally similar amino acids (e.g., Asp vs. Ser)?
Co-elution issues arise due to similar hydrophobicity of FDAA-Asp and FDAA-Ser. Solutions include:
Q. What strategies improve sensitivity for trace d-amino acid detection in FDAA-based workflows?
Q. How can FDAA be applied to study stereochemical dynamics in enzymatic reactions (e.g., peptide bond formation)?
FDAA derivatization enables tracking of enantiomeric inversion in real-time. For example:
- Monitor PipS-catalyzed L-to-D isomerization by quantifying FDAA-L/D-2 adducts via LC-MS .
- Use time-course sampling to correlate stereochemical shifts with enzyme kinetics .
Q. What are the challenges in quantifying selenoamino acids using FDAA, and how are they addressed?
Selenocysteine and selenomethionine exhibit low reactivity with FDAA. To overcome this:
Q. How does FDAA derivatization support structural elucidation of novel cyclic peptides (e.g., virenamides)?
FDAA analysis confirms stereochemistry of hydrolyzed peptide fragments. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
